3-(3-Methyl-5-isoxazolyl)propyl methanesulfonate
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Overview
Description
3-(3-Methyl-5-isoxazolyl)propyl methanesulfonate is a chemical compound with the molecular formula C8H13NO4S. It is characterized by the presence of an isoxazole ring, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methyl-5-isoxazolyl)propyl methanesulfonate typically involves the reaction of 3-(3-Methyl-5-isoxazolyl)propanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
3-(3-Methyl-5-isoxazolyl)propanol+Methanesulfonyl chloride→3-(3-Methyl-5-isoxazolyl)propyl methanesulfonate+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methyl-5-isoxazolyl)propyl methanesulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation and reduction: The isoxazole ring can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products of these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with an amine would yield an amine derivative of the isoxazole compound.
Scientific Research Applications
3-(3-Methyl-5-isoxazolyl)propyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, through nucleophilic substitution reactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Methyl-5-isoxazolyl)propyl methanesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, allowing the compound to react readily with nucleophiles. This property is exploited in various chemical modifications and synthesis processes.
Comparison with Similar Compounds
Similar Compounds
3-(3-Methyl-5-isoxazolyl)propanol: The precursor to 3-(3-Methyl-5-isoxazolyl)propyl methanesulfonate, differing only by the presence of a hydroxyl group instead of the methanesulfonate group.
3-(3-Methyl-5-isoxazolyl)propyl chloride: Similar in structure but with a chloride leaving group instead of methanesulfonate.
Uniqueness
This compound is unique due to its methanesulfonate group, which is a better leaving group compared to hydroxyl or chloride. This makes it more reactive in nucleophilic substitution reactions, broadening its applicability in chemical synthesis and modification.
Properties
CAS No. |
1105193-27-8 |
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Molecular Formula |
C8H13NO4S |
Molecular Weight |
219.26 g/mol |
IUPAC Name |
3-(3-methyl-1,2-oxazol-5-yl)propyl methanesulfonate |
InChI |
InChI=1S/C8H13NO4S/c1-7-6-8(13-9-7)4-3-5-12-14(2,10)11/h6H,3-5H2,1-2H3 |
InChI Key |
GLGXSOYPGQBOAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)CCCOS(=O)(=O)C |
Origin of Product |
United States |
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